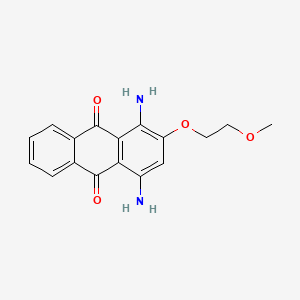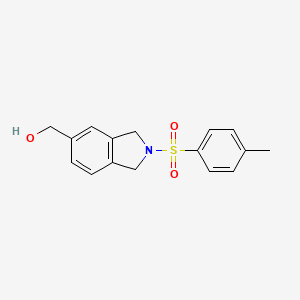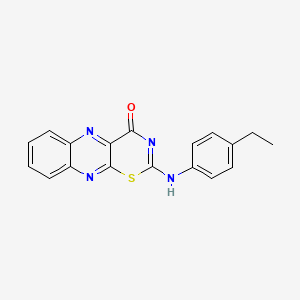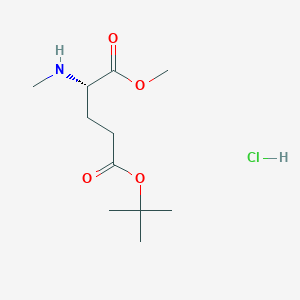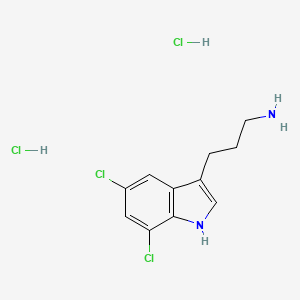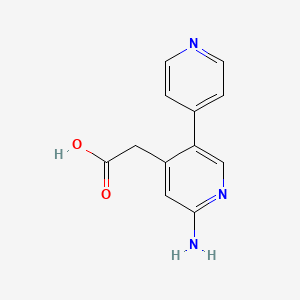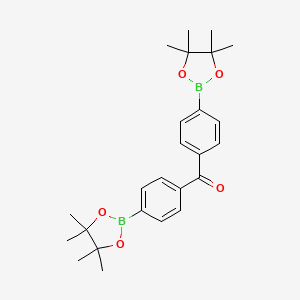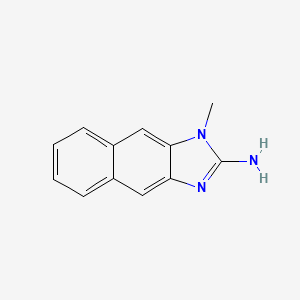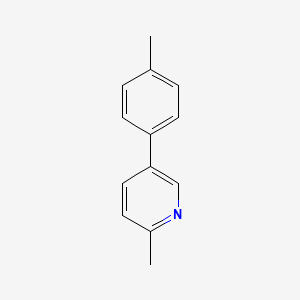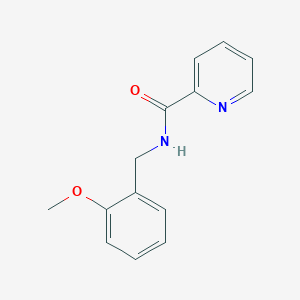
N-(2-Methoxybenzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxybenzyl)picolinamide is an organic compound with the molecular formula C14H14N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxybenzyl)picolinamide typically involves the reaction of 2-picolinic acid with oxalyl chloride in the presence of N,N-dimethylformamide (DMF) to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxybenzylamine in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-Methoxybenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The amide group can be reduced to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: The methoxy group can be converted to a hydroxyl group or further oxidized to a carboxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: Various substituted derivatives can be formed depending on the electrophile used.
Applications De Recherche Scientifique
N-(2-Methoxybenzyl)picolinamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: It can be used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Mécanisme D'action
The mechanism of action of N-(2-Methoxybenzyl)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinamide moiety can coordinate with metal ions, while the methoxybenzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- N-(4-Methoxybenzyl)picolinamide
- N-(2-Methoxyphenyl)picolinamide
- N-(2-Methoxybenzyl)phenethylamine (25B-NBOMe)
Comparison: N-(2-Methoxybenzyl)picolinamide is unique due to the specific positioning of the methoxy group on the benzyl ring, which can influence its reactivity and binding properties. Compared to N-(4-Methoxybenzyl)picolinamide, the 2-methoxy derivative may exhibit different steric and electronic effects, leading to variations in its chemical and biological behavior. The presence of the picolinamide moiety distinguishes it from compounds like 25B-NBOMe, which have different core structures and pharmacological profiles .
Propriétés
Formule moléculaire |
C14H14N2O2 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N-[(2-methoxyphenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-18-13-8-3-2-6-11(13)10-16-14(17)12-7-4-5-9-15-12/h2-9H,10H2,1H3,(H,16,17) |
Clé InChI |
IGAJGEZVRGTGAG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


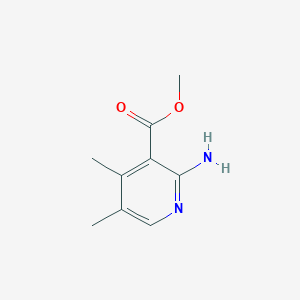

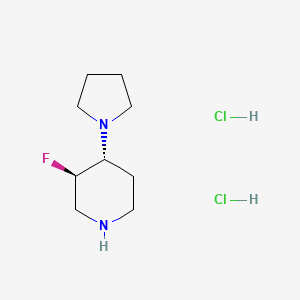
![5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B13134626.png)
